Cas no 1807287-77-9 (Methyl 2-cyano-3-fluoro-5-formylbenzoate)
Methyl 2-cyano-3-fluoro-5-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-3-fluoro-5-formylbenzoate
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- Inchi: 1S/C10H6FNO3/c1-15-10(14)7-2-6(5-13)3-9(11)8(7)4-12/h2-3,5H,1H3
- InChI Key: MZCBHLRQMYPQDH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=O)C=C(C(=O)OC)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 309
- XLogP3: 1.1
- Topological Polar Surface Area: 67.2
Methyl 2-cyano-3-fluoro-5-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011511-250mg |
Methyl 2-cyano-3-fluoro-5-formylbenzoate |
1807287-77-9 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A015011511-500mg |
Methyl 2-cyano-3-fluoro-5-formylbenzoate |
1807287-77-9 | 97% | 500mg |
$863.90 | 2023-09-03 | |
| Alichem | A015011511-1g |
Methyl 2-cyano-3-fluoro-5-formylbenzoate |
1807287-77-9 | 97% | 1g |
$1534.70 | 2023-09-03 |
Methyl 2-cyano-3-fluoro-5-formylbenzoate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Methyl 2-cyano-3-fluoro-5-formylbenzoate
Methyl 2-cyano-3-fluoro-5-formylbenzoate: A Comprehensive Overview
Methyl 2-cyano-3-fluoro-5-formylbenzoate, identified by the CAS number 1807287-77-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which incorporates a methyl ester group, a cyano group, a fluoro substituent, and a formyl group attached to a benzoate ring. The combination of these functional groups renders it versatile for various applications and has made it a focal point in contemporary chemical research.
The synthesis of Methyl 2-cyano-3-fluoro-5-formylbenzoate typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or other cross-coupling techniques. Recent studies have highlighted the optimization of these synthetic pathways to enhance yield and purity, making it more accessible for large-scale production. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to streamline the process, further underscoring its potential for industrial applications.
One of the most notable aspects of this compound is its physical and chemical properties. The presence of electron-withdrawing groups like cyano and fluoro substituents significantly influences its reactivity and stability. These properties make it an ideal candidate for use in drug design, where precise control over molecular interactions is crucial. For instance, recent findings suggest that Methyl 2-cyano-3-fluoro-5-formylbenzoate exhibits promising activity in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to form stable complexes with metal ions has led to its exploration in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold potential for gas storage, catalysis, and sensing applications. Recent advancements in this area have demonstrated that incorporating Methyl 2-cyano-3-fluoro-5-formylbenzoate into MOFs can significantly enhance their porosity and selectivity.
The formyl group present in the structure of this compound also lends itself to further functionalization. Researchers have employed oxidation and reduction reactions to modify this group into aldehydes or other derivatives, expanding its versatility. For example, recent studies have utilized this compound as a precursor for synthesizing heterocyclic compounds with potential antiviral properties.
From an environmental standpoint, the stability and biodegradability of Methyl 2-cyano-3-fluoro-5-formylbenzoate have been assessed in recent eco-toxicological studies. These studies indicate that while the compound exhibits low toxicity towards aquatic organisms under standard conditions, its persistence in certain environmental matrices warrants careful consideration during industrial use.
In summary, Methyl 2-cyano-3-fluoro-5-formylbenzoate stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool across diverse scientific disciplines. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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